molecular formula C9H20O2Si B015443 3-[(Tert-butyldimethylsilyl)oxy]-1-propanal CAS No. 89922-82-7

3-[(Tert-butyldimethylsilyl)oxy]-1-propanal

Cat. No. B015443
CAS RN: 89922-82-7
M. Wt: 188.34 g/mol
InChI Key: WGWCJTNWUFFGFH-UHFFFAOYSA-N
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Patent
US06479490B2

Procedure details

Tetrapropylammonium perruthenate (0.18 g, 5.3 mmol) was added to a mixture of methylene chloride (20 mL) and acetonitrile (2 mL) containing 3-(tert-butyldimethylsilyloxy)-propanol (2 g, 0.01 mmol), N-methylmorpholine N-oxide (1.76 g) and 4 Å molecular sieves. The reaction mixture was stirred at RT overnight and then filtered through a pad of silica gel. The filtrate was concentrated under vacuo to afford 3-(tert-butyldimethylsilyloxy)-propionaldehyde (1.3 g, 66%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0.18 g
Type
catalyst
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(Cl)Cl.[Si:4]([O:11][CH2:12][CH2:13][CH2:14][OH:15])([C:7]([CH3:10])([CH3:9])[CH3:8])([CH3:6])[CH3:5].C[N+]1([O-])CCOCC1>[Ru]([O-])(=O)(=O)=O.C([N+](CCC)(CCC)CCC)CC.C(#N)C>[Si:4]([O:11][CH2:12][CH2:13][CH:14]=[O:15])([C:7]([CH3:10])([CH3:9])[CH3:8])([CH3:6])[CH3:5] |f:3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCCCO
Name
Quantity
1.76 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0.18 g
Type
catalyst
Smiles
[Ru](=O)(=O)(=O)[O-].C(CC)[N+](CCC)(CCC)CCC
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCCC=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 69024.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.